4-[4-(4-Hydroxyphenyl)hexa-2,4-dien-3-yl]phenol, also known as 3,4-bis(4-hydroxyphenyl)-2,4-hexadienol, is an organic compound with the molecular formula and a molecular weight of approximately 302.3649 g/mol. This compound features a complex structure characterized by multiple phenolic groups and a conjugated diene system, which contributes to its chemical reactivity and potential applications in various fields, including materials science and medicinal chemistry.
This compound can be synthesized through various chemical reactions and is commercially available from chemical suppliers. It has been studied for its biological activities and applications in polymer production.
4-[4-(4-Hydroxyphenyl)hexa-2,4-dien-3-yl]phenol is classified as a phenolic compound due to the presence of hydroxyl groups attached to aromatic rings. It also belongs to the category of polyphenols, which are known for their antioxidant properties and potential health benefits.
The synthesis of 4-[4-(4-Hydroxyphenyl)hexa-2,4-dien-3-yl]phenol can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common approaches. This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Technical Details:
Industrial methods may also incorporate continuous flow reactors to enhance reaction efficiency and product yield.
The molecular structure of 4-[4-(4-Hydroxyphenyl)hexa-2,4-dien-3-yl]phenol includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 302.3649 g/mol |
IUPAC Name | 4-[6-hydroxy-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol |
InChI Key | SHMXXVPNYYAZSZ-UHFFFAOYSA-N |
4-[4-(4-Hydroxyphenyl)hexa-2,4-dien-3-yl]phenol undergoes several chemical reactions typical for phenolic compounds:
Technical Details:
The mechanism of action for 4-[4-(4-Hydroxyphenyl)hexa-2,4-dien-3-yl]phenol involves its interaction with biological targets such as enzymes and receptors. One significant pathway includes its role as an antioxidant through the inhibition of oxidative stress pathways by modulating heme oxygenase 1 activity. This enzyme catalyzes the degradation of heme into biliverdin, carbon monoxide, and free iron.
The compound 4-[4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol represents a systematic IUPAC name that precisely defines its molecular architecture. This name delineates a central C6 conjugated diene system (hexa-2,4-dien-3-yl), symmetrically substituted at the 3- and 4-positions by 4-hydroxyphenyl groups. The parent hydrocarbon backbone comprises an 18-carbon framework with two phenolic hydroxyl groups positioned para to the attachment points on each aromatic ring.
The molecular formula C18H18O2 (molar mass: 266.34 g/mol) is consistent across all stereoisomers [2] [3] [6]. Structural variations primarily arise from the geometric configuration of the diene system and acetylene derivatization (e.g., diacetate esters for pharmaceutical use). The core structure allows for resonance stabilization due to conjugation extending across both aromatic rings and the central diene moiety, influencing its physicochemical behavior [4] [9].
Table 1: Core Nomenclature Systems for C18H18O2 Isomers
Nomenclature System | Name | Source/Context |
---|---|---|
Systematic IUPAC | 4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol | Preferred chemical indexing [3] [6] |
Alternative IUPAC | 4,4'-[(1E,2E)-1,2-diethylidene-1,2-ethanediyl]bis[phenol] | Registry databases [5] |
Semi-systematic | 3,4-bis(4-hydroxyphenyl)-2,4-hexadiene | Pharmacological literature [6] |
Common Pharmaceutical | Dienestrol (or dienoestrol) | USP/INN/BAN [2] [5] |
Stereochemistry critically defines the biological activity and physicochemical properties of this compound. The hexadiene backbone contains two configurable double bonds (C2=C3 and C4=C5), generating three distinct geometric isomers: (E,E), (Z,E), and (Z,Z).
The (E,E)-isomer (CAS 13029-44-2) predominates in therapeutic applications due to its high binding affinity for estrogen receptors (ERα: ~223%, ERβ: ~404% relative to estradiol) [2] [5]. This configuration positions the phenolic rings maximally extended and coplanar with the diene system, enabling optimal interaction with the ligand-binding domain of estrogen receptors [2] [7].
Conversely, the (Z,Z)-isomer (CAS 35495-11-5) exhibits significantly reduced estrogenic potency. Distortion from planarity disrupts receptor binding, rendering it therapeutically inert [4] [7]. The (Z,E)-mixed isomer displays intermediate bioactivity but lacks commercial or clinical utilization.
Isomeric purity is governed by synthesis conditions: High-temperature equilibration favors the thermodynamically stable (E,E)-form, while kinetic control may yield mixed isomers requiring chromatographic separation [4] [9]. The (E,E) configuration also influences physical properties, evidenced by its higher melting point (227–228°C) compared to the (Z,Z) variant (179°C) [4] [9].
Table 2: Characteristics of Key Stereoisomers
Isomer | CAS Number | Melting Point | Estrogenic Activity | Structural Feature |
---|---|---|---|---|
(E,E) | 13029-44-2 | 227–228°C | High (223% ERα, 404% ERβ) | Planar trans-configuration across both bonds |
(Z,Z) | 35495-11-5 | 179°C | Negligible | Non-planar cis-configuration |
(Z,E) | 84-17-3* | Not reported | Moderate | Mixed configuration |
Note: CAS 84-17-3 typically denotes a mixture or unspecified stereochemistry [4] [5] [7]. |
Standardization of nomenclature across regulatory bodies ensures unambiguous identification of this compound in legal, scientific, and commercial contexts. The International Nonproprietary Name (INN) "dienestrol" and its British Approved Name (BAN) variant "dienoestrol" are universally accepted for the (E,E)-isomer in pharmaceutical applications [2] [5] [6].
Pharmacopeial designations include:
Regulatory documents and chemical inventories further consolidate synonyms:
Brand name proliferation historically complicated identification, with over 60 trade names recorded (e.g., Ortho Dienestrol, Cycladiene, Synestrol, Restrol) [2] [5] [6]. Modern pharmacopeias mandate using INN/BAN to mitigate confusion, though chemical patents often employ systematic names to define composition of matter claims precisely [5] [7].
Table 3: Standardized Synonyms in Major Regulatory Frameworks
Regulatory System | Primary Designation | Accepted Synonyms |
---|---|---|
INN (WHO) | Dienestrol | Dienoestrol; Dehydrostilbestrol; 4,4'-(diethylideneethylene)diphenol |
USP-NF | Dienestrol | (E,E)-3,4-bis(4-hydroxyphenyl)-2,4-hexadiene; p,p'-(diethylideneethylene)diphenol |
Ph.Eur. | Dienoestrolum | Dienestrol; 4,4'-[(1E,2E)-1,2-diethylidene-1,2-ethanediyl]diphenol |
CAS | 84-17-3 (mixed) | Phenol, 4,4'-(1,2-diethylidene-1,2-ethanediyl)bis-; 3,4-Bis(4-hydroxyphenyl)-2,4-hexadiene; Di(p-oxyphenyl)-2,4-hexadiene |
IUPHAR | Dienestrol | 4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7